molecular formula C12H12N2O2 B1397458 1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid CAS No. 945244-36-0

1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid

Cat. No. B1397458
CAS RN: 945244-36-0
M. Wt: 216.24 g/mol
InChI Key: KNYGHQQOCHYYSP-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid, also known as 2-Methyl-1H-benzimidazol-6-yl-cyclopropanecarboxylic acid (MBCA), is an organic compound with a wide range of applications in scientific research. It is a cyclopropanecarboxylic acid derivative of the benzimidazole family and is used in a variety of synthetic and analytical processes. MBCA is a useful tool for researchers due to its ability to react with many different compounds and its relatively low cost.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid and its derivatives have been involved in the synthesis and structural analysis of complex organic compounds. For instance, organometallic complexes containing benzimidazole derivatives have been synthesized and characterized, displaying potential as cyclin-dependent kinase (Cdk) inhibitors, which are critical in cancer research (Stepanenko et al., 2011). Additionally, the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates through cyclocondensation highlights the chemical versatility of benzimidazole derivatives in forming complex heterocyclic compounds (Dzvinchuk & Lozinskii, 2009).

Biological Activity and Pharmacological Potential

The biological activity of benzimidazole derivatives, including their antioxidant, cytotoxic, and antimicrobial properties, has been extensively studied. For example, 2-methyl-1Hbenzimidazole has shown moderate antioxidant activity and prominent cytotoxic activities, suggesting its potential in therapeutic applications (Poddar, Saqueeb, & Rahman, 2016). Similarly, the synthesis and biological evaluation of benzimidazole derivatives have been conducted to explore their antihypertensive properties, demonstrating the wide range of pharmacological activities associated with these compounds (Sharma, Kohli, & Sharma, 2010).

Advanced Materials and Molecular Engineering

Benzimidazole derivatives have also been implicated in the development of advanced materials. The co-crystallization of a benzimidazole derivative with carboxylic acids, for example, has led to the creation of multi-component compounds with varying conformations and thermal stability, indicating the potential for creating novel materials with specific properties (Zhai et al., 2017).

Computational Studies and Molecular Docking

In addition to experimental research, computational studies have provided insights into the molecular structure and properties of benzimidazole derivatives. Vibrational spectroscopy and quantum computational studies have been conducted to understand the geometrical structure, electronic, and vibrational features of benzimidazole compounds, furthering our understanding of their chemical behavior and potential applications in various fields (Khanum et al., 2022).

properties

IUPAC Name

1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGHQQOCHYYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184178
Record name 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945244-36-0
Record name 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945244-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid
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1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid
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1-(2-Methyl-1H-benzimidazol-6-yl)-cyclopropanecarboxylic acid
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